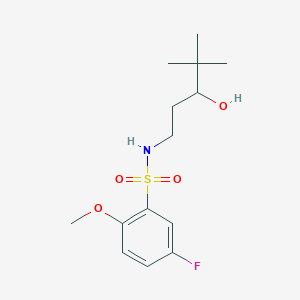

5-fluoro-N-(3-hydroxy-4,4-dimethylpentyl)-2-methoxybenzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

5-fluoro-N-(3-hydroxy-4,4-dimethylpentyl)-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22FNO4S/c1-14(2,3)13(17)7-8-16-21(18,19)12-9-10(15)5-6-11(12)20-4/h5-6,9,13,16-17H,7-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXSEVHVZXTIKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCNS(=O)(=O)C1=C(C=CC(=C1)F)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

5-fluoro-N-(3-hydroxy-4,4-dimethylpentyl)-2-methoxybenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological mechanisms, pharmacokinetics, and relevant research findings.

- Molecular Formula: C15H22FNO3S

- Molecular Weight: 321.41 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound may act as an inhibitor or modulator of these targets, affecting various physiological processes such as cell proliferation and apoptosis.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Absorption | Rapid |

| Distribution | Widely distributed in tissues |

| Metabolism | Hepatic metabolism via cytochrome P450 enzymes |

| Excretion | Primarily renal |

These properties influence the compound's bioavailability and overall effectiveness in clinical applications.

Biological Activity

Research has demonstrated that this compound exhibits several biological activities:

- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties against a range of pathogenic microorganisms.

- Antiviral Effects: Investigations into its antiviral capabilities have indicated potential efficacy against certain viral infections, particularly those involving hepatitis viruses.

- Anti-inflammatory Properties: The compound may also exhibit anti-inflammatory effects, making it a candidate for treating inflammatory disorders.

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds, providing insights into the potential effects of this compound:

- A study on related sulfonamides revealed their effectiveness in inhibiting bacterial growth with minimal cytotoxicity in human cell lines .

- Another investigation highlighted the antiviral activity of structurally similar compounds against Hepatitis B virus, suggesting that modifications to the sulfonamide structure could enhance efficacy .

Wissenschaftliche Forschungsanwendungen

The compound 5-fluoro-N-(3-hydroxy-4,4-dimethylpentyl)-2-methoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies that highlight its significance.

Chemical Overview

This compound can be classified as a sulfonamide compound, which typically exhibits antibacterial properties. The presence of a fluorine atom and a methoxy group enhances its pharmacological profile, potentially increasing its efficacy and selectivity.

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. This particular compound has been studied for its effectiveness against various bacterial strains. Research indicates that modifications in the sulfonamide structure can lead to improved antibacterial activity. For example, the introduction of fluorine can enhance lipophilicity, aiding in membrane penetration and increasing bioavailability .

Anti-inflammatory Properties

Recent studies have suggested that sulfonamides may possess anti-inflammatory effects. The compound's ability to inhibit certain enzymes involved in inflammatory pathways makes it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases. In vitro studies have shown that derivatives of sulfonamides can significantly reduce pro-inflammatory cytokine levels .

Anticancer Potential

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Sulfonamide Derivatives with Modified N-Substituents

5-Fluoro-2-methoxy-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide

- Structure : Shares the 5-fluoro-2-methoxybenzenesulfonamide core but differs in the N-substituent, which is a pyridazinyl-phenyl group with a methylsulfonyl moiety.

- Relevance : Demonstrates how heterocyclic N-substituents can diversify pharmacological profiles .

5-Fluoro-N-(5-hydroxy-3-phenylpentyl)-2-methoxybenzenesulfonamide

- Structure : Similar core but with a 5-hydroxy-3-phenylpentyl N-substituent.

- Relevance : Highlights the balance between hydrophobicity and hydrophilicity in sulfonamide design .

5-Amino-N-(2-bromo-5-methyl-phenyl)-2-methoxy-benzenesulfonamide

Chalcone and Stilbene Derivatives with Overlapping Substituents

(E)-5-(3-(4-Chlorophenyl)acryloyl)-2-methoxybenzenesulfonamide (Compound 75)

- Structure : Combines a chalcone (α,β-unsaturated ketone) with a 2-methoxybenzenesulfonamide group.

- Pharmacology : Exhibited potent anti-cancer activity against HCT-116 cells, attributed to the sulfonamide’s electron-withdrawing effects and chalcone’s ability to disrupt microtubules .

- Comparison : The absence of a chalcone moiety in the target compound suggests divergent mechanisms, but shared sulfonamide/methoxy groups may influence target selectivity.

3-Hydroxy-4'-methoxystilbene (Compound 7)

- Structure : Stilbene derivative with methoxy and hydroxy groups.

- Pharmacology : Showed selective antimicrobial activity against Botrytis cinerea, linked to the hydroxyl group’s redox activity and methoxy’s steric effects .

- Comparison : The target compound’s 3-hydroxy group may similarly enhance interactions with microbial or cellular targets.

Complex Sulfonamides from Patent Literature

Trifluoromethanesulfonamide Derivatives (EP 2 697 207 B1)

- Structure: Features trifluoromethyl groups and oxazolidinone rings alongside sulfonamide.

- Key Differences: The trifluoromethyl groups enhance metabolic stability and electronegativity, while the oxazolidinone introduces conformational rigidity .

- Comparison : The target compound lacks fluorinated alkyl chains, suggesting differences in pharmacokinetic profiles.

Comparative Data Table

Key Insights from Structural Analysis

- Hydroxy Group : The 3-hydroxy group in the target compound may enhance solubility and hydrogen-bonding interactions, analogous to compound 7’s antimicrobial activity .

- Fluoro and Methoxy : The electron-withdrawing fluoro and methoxy groups likely improve metabolic stability and target binding, as seen in chalcone derivatives .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 5-fluoro-N-(3-hydroxy-4,4-dimethylpentyl)-2-methoxybenzenesulfonamide to ensure high yield and purity?

- Methodological Answer :

- Reaction Conditions : Control temperature (e.g., 60–80°C for sulfonamide coupling) and pH (neutral to slightly basic) to minimize side reactions. Use anhydrous solvents (e.g., DMF or dichloromethane) to prevent hydrolysis of intermediates .

- Reagent Selection : Employ coupling agents like EDCI/HOBt for amide bond formation and triethylamine as a base to scavenge acids .

- Purity Monitoring : Use HPLC with a C18 column (UV detection at 254 nm) to track reaction progress and confirm intermediate purity .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR (in DMSO-d6 or CDCl3) to confirm substituent positions, including the fluorine atom (¹⁹F NMR for F-environment analysis) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight ([M+H]+ or [M−H]−) and detect isotopic patterns from chlorine/fluorine .

- X-ray Crystallography : For resolving stereochemistry and crystal packing, if single crystals are obtainable .

Q. How can researchers determine the solubility and stability of this compound in various solvents for in vitro assays?

- Methodological Answer :

- Solubility Screening : Test in DMSO (stock solutions), PBS (pH 7.4), and ethanol using UV-Vis spectroscopy (λmax ~280 nm for quantification) .

- Stability Profiling : Incubate in simulated biological fluids (e.g., SGF/SIF) and analyze via LC-MS to detect degradation products (e.g., hydrolysis of sulfonamide or methoxy groups) .

Advanced Research Questions

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound derivatives in target binding studies?

- Methodological Answer :

- Functional Group Modifications : Synthesize analogs with variations in the fluorine position (e.g., 4-fluoro vs. 5-fluoro), hydroxyalkyl chain length, or methoxy substitution. Test affinity via SPR or ITC .

- Computational Modeling : Use docking studies (AutoDock Vina) to predict binding modes to target proteins (e.g., carbonic anhydrase IX) and validate with mutagenesis data .

Q. How should researchers address conflicting data regarding the biological activity of this compound across different experimental models?

- Methodological Answer :

- Assay Standardization : Compare IC50 values under consistent conditions (e.g., cell line origin, incubation time). For divergent results in enzymatic vs. cellular assays, evaluate membrane permeability (logP) or efflux transporter interactions .

- Meta-Analysis : Pool data from orthogonal assays (e.g., fluorescence polarization, thermal shift) to identify outliers and refine activity thresholds .

Q. What methodologies are employed to investigate the metabolic stability of this compound in hepatic microsomal assays?

- Methodological Answer :

- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Use LC-MS/MS to quantify parent compound depletion and identify metabolites (e.g., hydroxylation at dimethylpentyl group) .

- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.